antibiotic prodrug NR-NO2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrogen dioxide (NR-NO2) is a chemical compound with the formula NO2. It is one of several nitrogen oxides and is a reddish-brown gas. Nitrogen dioxide is a paramagnetic, bent molecule with C2v point group symmetry . It is highly reactive and poisonous, often used as an indicator for the larger group of nitrogen oxides .
Vorbereitungsmethoden
Nitrogen dioxide can be prepared through various synthetic routes. One common method involves the oxidation of nitric oxide (NO) with oxygen (O2) at elevated temperatures. Industrially, nitrogen dioxide is produced as an intermediate in the synthesis of nitric acid, which is primarily used for the production of fertilizers . The reaction conditions typically involve high temperatures and the presence of a catalyst to facilitate the oxidation process .
Analyse Chemischer Reaktionen
Nitrogen dioxide undergoes several types of chemical reactions, including:
Oxidation: Nitrogen dioxide can be further oxidized to form nitric acid (HNO3) in the presence of water and oxygen.
Reduction: It can be reduced to nitric oxide (NO) or nitrogen (N2) under specific conditions.
Common reagents used in these reactions include oxygen, water, and various reducing agents. The major products formed from these reactions include nitric acid, nitric oxide, and various nitro compounds .
Wissenschaftliche Forschungsanwendungen
Nitrogen dioxide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which nitrogen dioxide exerts its effects involves its high reactivity and ability to form free radicals. In biological systems, nitrogen dioxide can react with cellular components, leading to oxidative stress and inflammation . It targets various molecular pathways, including those involved in respiratory function and immune response .
Vergleich Mit ähnlichen Verbindungen
Nitrogen dioxide can be compared with other nitrogen oxides, such as:
Nitric oxide (NO): A colorless gas that plays a crucial role in various physiological processes.
Dinitrogen tetroxide (N2O4): A colorless gas that exists in equilibrium with nitrogen dioxide at lower temperatures.
Nitrous oxide (N2O):
Nitrogen dioxide is unique due to its high reactivity and role as an intermediate in the production of nitric acid. Its ability to form free radicals and participate in various chemical reactions sets it apart from other nitrogen oxides .
Eigenschaften
Molekularformel |
C57H52FN5O12 |
---|---|
Molekulargewicht |
1018.0 g/mol |
IUPAC-Name |
[3-[[6'-(diethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxycarbonyloxymethyl]-5-methyl-2-[(4-nitrophenyl)methoxy]phenyl]methyl 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C57H52FN5O12/c1-5-60(6-2)39-16-18-45-50(26-39)74-51-27-40(17-19-46(51)57(45)44-11-9-8-10-41(44)55(66)75-57)73-56(67)72-33-37-25-34(4)24-36(53(37)70-31-35-12-14-38(15-13-35)63(68)69)32-71-54(65)43-30-61(7-3)48-29-49(62-22-20-59-21-23-62)47(58)28-42(48)52(43)64/h8-19,24-30,59H,5-7,20-23,31-33H2,1-4H3 |
InChI-Schlüssel |
QZPJRFFBKTUXIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)OCC4=C(C(=CC(=C4)C)COC(=O)OC5=CC6=C(C=C5)C7(C8=C(O6)C=C(C=C8)N(CC)CC)C9=CC=CC=C9C(=O)O7)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.